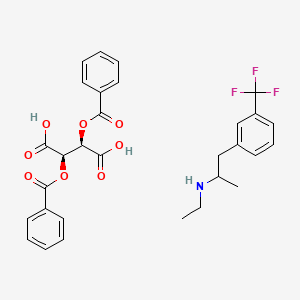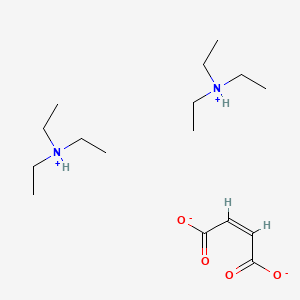
(Triethylammonium)maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Triethylammonium)maleate is a chemical compound with the molecular formula C6H15N.C4H4O4. It is formed by the combination of triethylamine and maleic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Triethylammonium)maleate can be synthesized through the reaction of triethylamine with maleic acid. The reaction typically involves mixing equimolar amounts of triethylamine and maleic acid in a suitable solvent, such as ethanol or water. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions under controlled conditions. The process may include the use of reactors and precise temperature and pressure controls to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Triethylammonium)maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into other compounds.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(Triethylammonium)maleate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies, including enzyme inhibition and protein interactions.
Medicine: Research has explored its potential therapeutic applications, such as in drug formulation and delivery.
Industry: this compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of (Triethylammonium)maleate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interact with proteins, affecting their function. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(Triethylammonium)maleate can be compared with other similar compounds, such as:
Triethylammonium acetate: Both compounds are formed by the reaction of triethylamine with different acids (maleic acid for this compound and acetic acid for triethylammonium acetate). They share similar properties but differ in their specific applications and reactivity.
Triethylammonium bicarbonate: This compound is another derivative of triethylamine, used primarily as a buffer in chromatography.
The uniqueness of this compound lies in its specific reactivity and applications, particularly in the fields of chemistry and biology.
Eigenschaften
Molekularformel |
C16H34N2O4 |
|---|---|
Molekulargewicht |
318.45 g/mol |
IUPAC-Name |
(Z)-but-2-enedioate;triethylazanium |
InChI |
InChI=1S/2C6H15N.C4H4O4/c2*1-4-7(5-2)6-3;5-3(6)1-2-4(7)8/h2*4-6H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1- |
InChI-Schlüssel |
PNFDNSSZPUGEPI-KSBRXOFISA-N |
Isomerische SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.C(=C\C(=O)[O-])\C(=O)[O-] |
Kanonische SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.C(=CC(=O)[O-])C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[rel-(2S,3S)-3-ethenyloxiran-2-yl]acetic acid](/img/structure/B13827427.png)
![2-(4-chlorophenyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B13827428.png)

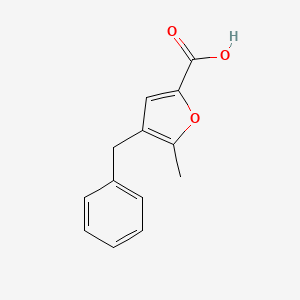
![(1R,4S)-7-(dichloromethyl)-7-methyl-1-(oxaziren-3-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13827440.png)
![t-Butyl(E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1h-indol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13827441.png)
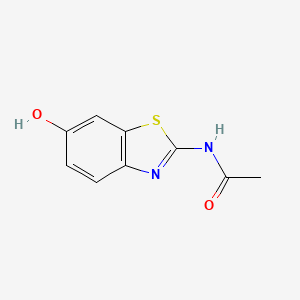

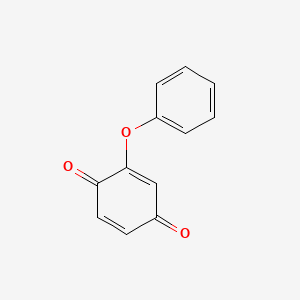
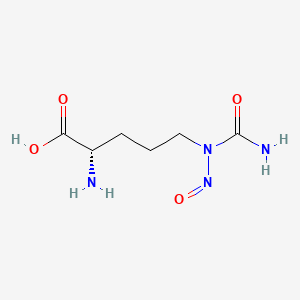
![(6S,8R)-8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol](/img/structure/B13827467.png)
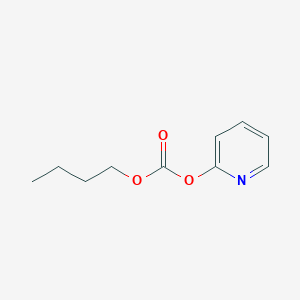
![P-[[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]phosphonic acid dimethyl ester](/img/structure/B13827484.png)
